Cas no 4938-52-7 (1-Hepten-3-ol)

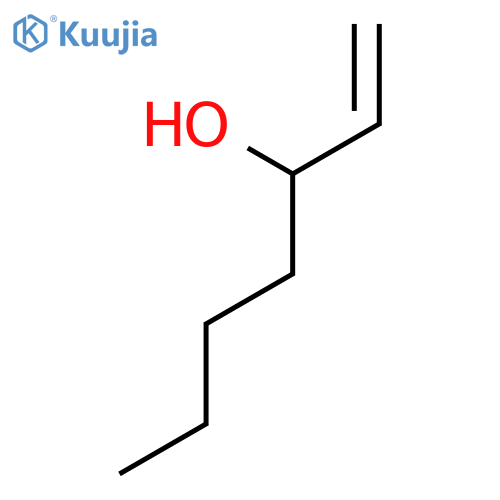

1-Hepten-3-ol structure

商品名:1-Hepten-3-ol

1-Hepten-3-ol 化学的及び物理的性質

名前と識別子

-

- 1-Hepten-3-ol

- n-Butyl vinyl carbinol

- hept-1-en-3-ol

- 1-heptene-3-ol

- 3-hydroxyhept-1-ene

- Butyl vinyl carbinol

- heptene-1-ol-3

-

- MDL: MFCD00021940

- インチ: InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h4,7-8H,2-3,5-6H2,1H3

- InChIKey: PZKFYTOLVRCMOA-UHFFFAOYSA-N

- ほほえんだ: CCCCC(C=C)O

- BRN: 1720340

計算された属性

- せいみつぶんしりょう: 114.10400

- どういたいしつりょう: 114.104

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 59.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 20.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.836 g/mL at 20 °C

0.836 g/mL at 25 °C(lit.) - ゆうかいてん: 26°C (estimate)

- ふってん: 153-156 °C(lit.)

- フラッシュポイント: 華氏温度:129.2°f

摂氏度:54°c - 屈折率: n20/D 1.433(lit.)

- あんていせい: Stable. Flammable. Incompatible with strong oxidizing agents.

- PSA: 20.23000

- LogP: 1.72350

- ようかいせい: 自信がない

- FEMA: 4129 | (+/-)-1-HEPTEN-3-OL

1-Hepten-3-ol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H226-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 1987 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16-S26-S36/37/39

- 福カードFコード:10-23

-

危険物標識:

- 危険レベル:3

- TSCA:Yes

- 包装等級:III

- セキュリティ用語:3

- リスク用語:R10

- 包装カテゴリ:III

- 危険レベル:3

- 包装グループ:III

1-Hepten-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00774-100g |

1-HEPTEN-3-OL |

4938-52-7 | ≥98% | 100g |

¥3788.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00774-SAmPLE |

1-HEPTEN-3-OL |

4938-52-7 | ≥98% | sample |

¥538.0 | 2024-07-19 | |

| Ambeed | A412574-25g |

1-Hepten-3-ol |

4938-52-7 | 98% | 25g |

$48.0 | 2024-07-18 | |

| 1PlusChem | 1P003EU8-5g |

1-HEPTEN-3-OL |

4938-52-7 | 98% | 5g |

$11.00 | 2023-12-17 | |

| A2B Chem LLC | AB58400-5g |

1-HEPTEN-3-OL |

4938-52-7 | 98% | 5g |

$10.00 | 2023-12-30 | |

| Aaron | AR003F2K-25g |

1-Hepten-3-ol |

4938-52-7 | 98% | 25g |

$35.00 | 2025-02-10 | |

| Aaron | AR003F2K-500g |

1-Hepten-3-ol |

4938-52-7 | 98% | 500g |

$556.00 | 2025-02-10 | |

| A2B Chem LLC | AB58400-25g |

1-HEPTEN-3-OL |

4938-52-7 | 98% | 25g |

$106.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D112959-5g |

1-HEPTEN-3-OL |

4938-52-7 | 97% | 5g |

$180 | 2024-05-23 | |

| eNovation Chemicals LLC | Y1291042-5g |

1-HEPTEN-3-OL |

4938-52-7 | 98% | 5g |

$65 | 2024-06-07 |

1-Hepten-3-ol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4938-52-7)1-Hepten-3-ol

注文番号:LE7815

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:58

価格 ($):discuss personally

1-Hepten-3-ol 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

4938-52-7 (1-Hepten-3-ol) 関連製品

- 21964-44-3(non-1-en-3-ol)

- 3687-48-7((3R)-1-Octen-3-ol)

- 51100-54-0(Dec-1-en-3-ol)

- 3391-86-4((±)-1-Octen-3-ol)

- 24587-53-9((S)-(+)-1-Octen-3-ol)

- 4798-44-1(hex-1-En-3-ol)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4938-52-7)1-HEPTEN-3-OL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:4938-52-7)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ